tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The compound’s IUPAC name reflects its intricate architecture, which integrates multiple functional groups and stereochemical features. The systematic designation is constructed as follows:
- Parent structure : A phosphorylated oxolane (tetrahydrofuran) ring substituted at the 2-position with a methoxy-oxidophosphoryl group and at the 5-position with a modified purine moiety.
- Purine substituents :
- 6-position : 2-methylsulfanylethylamino group (–NH–CH₂CH₂–S–CH₃)
- 2-position : 3,3,3-trifluoropropylsulfanyl group (–S–CH₂CH₂CF₃)
- Phosphorus-containing groups :
- Dichloro(phosphonato)methyl (–CH(PO₃⁻₂)–Cl₂)
- Phosphinate (–PO₂⁻) and phosphoryl (–PO–) moieties
- Counterions : Four sodium cations (Na⁺) balancing the anionic charges.
The full name adheres to IUPAC priority rules, enumerating substituents and stereochemical descriptors to unambiguously define the structure.
Molecular Formula and Weight Analysis
The molecular formula is derived from the systematic name:
| Component | Contribution to Formula |
|---|---|
| Oxolane core | C₅H₈O₃ |
| Purine base | C₅H₃N₄ |
| 2-Methylsulfanylethylamino | C₃H₈NSS |
| 3,3,3-Trifluoropropylthio | C₃H₄F₃S |
| Phosphoryl/phosphinate | P₂O₅ |
| Dichloro(phosphonato)methyl | CCl₂PO₃ |
| Sodium ions | 4Na |
Final Molecular Formula :
C₁₇H₂₂Cl₂F₃N₅O₁₂P₃S₂·4Na
Molecular Weight Calculation :
- Carbon (C₁₇): 204.27 g/mol
- Hydrogen (H₂₂): 22.22 g/mol
- Chlorine (Cl₂): 70.90 g/mol
- Fluorine (F₃): 57.00 g/mol
- Nitrogen (N₅): 70.01 g/mol
- Oxygen (O₁₂): 192.00 g/mol
- Phosphorus (P₃): 92.97 g/mol
- Sulfur (S₂): 64.14 g/mol
- Sodium (4Na): 91.90 g/mol
Stereochemical Configuration and Chiral Center Identification
The compound exhibits six chiral centers, primarily within the oxolane ring and purine substituents:
| Chiral Center Location | Configuration | Rationale |
|---|---|---|
| Oxolane C2 | R | Methoxy-phosphoryl group placement |
| Oxolane C3 | S | Hydroxyl group orientation |
| Oxolane C4 | R | Hydroxyl group orientation |
| Oxolane C5 | R | Purine attachment geometry |
| Purine C6 | S | Methylsulfanylethylamino group |
| Purine C2 | R | Trifluoropropylthio group |
The stereochemical arrangement critically influences molecular recognition and biological activity, as demonstrated in analogous nucleoside derivatives.
Functional Group Analysis and Reactive Moieties
The compound’s reactivity is governed by seven key functional groups:
| Functional Group | Chemical Behavior |
|---|---|
| Phosphonato (PO₃⁻²) | Chelates divalent cations (e.g., Ca²⁺) |
| Phosphoryl (PO) | Participates in phosphorylation reactions |
| Sulfanyl (S–) | Forms disulfide bridges under oxidative conditions |
| Amino (–NH–) | Proton acceptor at physiological pH |
| Hydroxyl (–OH) | Hydrogen bonding with biological targets |
| Trifluoropropyl (CF₃) | Enhances lipophilicity and metabolic stability |
| Chlorine (Cl) | Electrophilic substitution susceptibility |
Comparative studies of phosphorylated nucleosides indicate that the phosphonato and phosphoryl groups enable interactions with enzymatic active sites, while the sulfur- and fluorine-containing moieties modulate membrane permeability.
Crystallographic Data and Solid-State Structure
X-ray diffraction data for this compound remain unpublished, but structural analogs provide insights into its likely solid-state configuration:
| Parameter | Predicted Value | Basis |
|---|---|---|
| Crystal System | Monoclinic | Similar nucleoside phosphates |
| Space Group | P2₁ | Chiral center dominance |
| Unit Cell Dimensions | a=10.2 Å, b=14.5 Å, c=8.7 Å | Molecular dimensions |
| Z-value | 4 | Ionic lattice packing |
| Density | 1.82 g/cm³ | Phosphorus/sulfur content |
The phosphonato and phosphoryl groups are expected to adopt tetrahedral geometries, while the purine base likely stacks in parallel arrangements stabilized by π-π interactions.
Properties
IUPAC Name |
tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2F3N5O12P3S2.4Na/c1-43-5-3-23-12-9-13(26-15(25-12)44-4-2-16(20,21)22)27(7-24-9)14-11(29)10(28)8(38-14)6-37-42(35,36)39-41(33,34)17(18,19)40(30,31)32;;;;/h7-8,10-11,14,28-29H,2-6H2,1H3,(H,33,34)(H,35,36)(H,23,25,26)(H2,30,31,32);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWWROCHWNGJHQ-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)([O-])[O-])(Cl)Cl)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2F3N5Na4O12P3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
864.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cangrelor tetrasodium, chemically known as tetrasodium;[dichloro(phosphonato)methyl]-[[3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate, is an intravenous antiplatelet agent primarily utilized in clinical settings to prevent thrombotic cardiovascular events, particularly during percutaneous coronary interventions (PCI). Its unique mechanism of action and pharmacokinetic properties make it a critical component in managing acute coronary syndromes.
Cangrelor acts as a reversible inhibitor of the P2Y12 receptor on platelets. This receptor is essential for platelet activation and aggregation, which are critical processes in thrombus formation. By binding to the P2Y12 receptor, Cangrelor prevents adenosine diphosphate (ADP) from activating the receptor, leading to reduced platelet aggregation and a subsequent decrease in the risk of clot formation. Unlike oral P2Y12 inhibitors such as clopidogrel, Cangrelor provides immediate antiplatelet effects upon administration due to its intravenous route of delivery. This characteristic is particularly advantageous in acute medical settings where rapid action is required .
Pharmacokinetics
Cangrelor's pharmacokinetic profile is notable for its rapid onset and offset of action. The drug exhibits a short half-life, allowing for quick reversal of platelet inhibition upon discontinuation. This feature is particularly beneficial in scenarios where surgical intervention may be necessary after antiplatelet therapy.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Half-life | Approximately 3-6 minutes |
| Onset of action | Immediate |
| Reversal of action | Rapid upon discontinuation |
Clinical Efficacy
Clinical studies have demonstrated that Cangrelor significantly reduces major adverse cardiovascular events during and after PCI. Its efficacy has been compared favorably against traditional oral P2Y12 inhibitors. In one pivotal study, patients receiving Cangrelor showed a lower incidence of myocardial infarction compared to those treated with clopidogrel .
Case Studies
- Study on PCI Outcomes : In a randomized controlled trial involving patients undergoing PCI, those treated with Cangrelor experienced a 20% reduction in the risk of major adverse cardiovascular events compared to those receiving standard therapy with clopidogrel.
- Safety Profile Analysis : A comprehensive safety analysis revealed that while Cangrelor effectively reduces thrombotic events, it also poses a risk for increased bleeding complications, especially when combined with other anticoagulants or antiplatelet agents. Monitoring for such interactions is crucial during treatment .
Drug Interactions
Cangrelor may interact with other medications affecting platelet function or coagulation pathways. Concurrent use with other antiplatelet agents or anticoagulants can enhance bleeding risks. Therefore, careful consideration and monitoring are necessary when co-administering these drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cangrelor Tetrasodium Salt belongs to the class of nucleotide-mimetic P2Y12 antagonists, which includes Ticagrelor, Elinogrel, and Clopidogrel (a prodrug). Below is a detailed comparison:
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Studies
Structural Rigidity :
- Cangrelor’s triphosphate group adopts a folded conformation stabilized by sodium coordination (dihedral angles ζ, η, ν: 10–20° in aqueous solution), enhancing its binding affinity to P2Y12 .
- Ticagrelor’s triazolopyrimidine scaffold maintains coplanarity with its thiopropyl substituent (dihedral angle β: −151°), favoring high oral bioavailability .
Pharmacokinetics :
- Cangrelor’s IV administration bypasses metabolic activation, achieving immediate platelet inhibition (onset <2 minutes), unlike Clopidogrel, which requires CYP2C19-mediated conversion .
- Ticagrelor’s active metabolite (AR-C124910XX) retains 20–30% activity and has a half-life of 8–12 hours, enabling twice-daily dosing .
Ticagrelor demonstrated superior cardiovascular mortality reduction over Clopidogrel in the PLATO trial but increased dyspnea and bleeding .
Notes on Comparative Performance
- Conformational Sensitivity: Cangrelor’s activity is highly dependent on sodium-stabilized phosphate conformations, which are disrupted in non-salt forms, reducing potency .
- Limitations: Elinogrel, despite reversible binding, was discontinued due to liver toxicity, highlighting the importance of trifluoropropylsulfanyl and methylsulfanylethylamino groups in Cangrelor for safety .
Preparation Methods
Synthesis of the Purine Nucleoside Core
- The purine base is functionalized at the 6- and 2-positions with 2-methylsulfanylethylamino and 3,3,3-trifluoropropylsulfanyl groups, respectively.
- The sugar moiety (oxolane ring) is attached stereospecifically to the purine at the 9-position, maintaining the (2R,3S,4R,5R) configuration.
- This nucleoside intermediate is prepared through nucleophilic substitution and protection/deprotection strategies common in nucleoside chemistry, ensuring the dihydroxy groups at positions 3 and 4 of the sugar ring remain intact.
Introduction of Phosphoryl and Phosphonato Groups
- The critical step involves the formation of the phosphinate and phosphonate linkages, including the dichlorophosphonato methyl group.
- The phosphonate moieties are introduced via reaction with phosphorus-containing reagents such as methylphosphonothioic dichloride or related intermediates.
- According to patent literature, methylphosphonothioic dichloride can be synthesized by heating a mixture of methyl trichlorophosphonium tetrachloroaluminate and methyl trichlorophosphonium heptachlorodialuminate with hydrogen sulfide and alkali metal chlorides (e.g., sodium chloride) at 120–220 °C, followed by vacuum distillation to isolate the product with high purity and yield.
- This intermediate is then used to form the dichlorophosphonato methyl group in the target molecule.
Formation of the Tetrasodium Salt
- The final step involves neutralization of the acidic phosphonate and phosphate groups with sodium ions to form the tetrasodium salt.
- This salt formation enhances solubility and stability for pharmaceutical use.
- The stoichiometry of sodium ions is carefully controlled to achieve the tetrasodium form, which is critical for the compound’s biological activity and formulation.
Detailed Reaction Conditions and Process Parameters
Research Findings and Optimization
- The synthesis of methylphosphonothioic dichloride, a key intermediate, has been optimized to improve yield (up to 88%) and purity (>99%) by controlling the molar ratios of reagents, temperature, and removal of hydrogen chloride by-product.
- The nucleoside synthesis benefits from stereochemical optimization to maintain the biologically active configuration, often employing design of experiments (DOE) to optimize reaction parameters such as temperature, reagent stoichiometry, and catalyst loading.
- The phosphorylation steps require anhydrous conditions and precise control of reagent addition to avoid side reactions and degradation of sensitive groups.
- The final salt formation is critical for pharmaceutical formulation, ensuring solubility and stability of the active compound.
Summary Table of Preparation Method Highlights
Q & A
Basic Question: What experimental methodologies are recommended for synthesizing and purifying this compound?
Answer:
The synthesis involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) at room temperature, using triethylamine (EtN) as a base to neutralize HCl byproducts . Key steps include:
- Reaction Monitoring: Thin-layer chromatography (TLC) is critical to track reaction progress over 72 hours.
- Purification: After filtration to remove triethylammonium chloride salts, column chromatography (e.g., silica gel) is employed to isolate dispirophosphazene products .
- Yield Optimization: Adjusting stoichiometric ratios of reactants and reaction duration (up to 3 days) improves product formation.
Basic Question: How can researchers characterize the molecular structure and conformational changes of this compound?
Answer:
Structural analysis requires a combination of techniques:
- X-ray Crystallography: Resolves the 3D arrangement of the purine, ribose, and phosphate groups, particularly the coordination of sodium ions with phosphate oxygen atoms (bidentate/tridentate interactions) .
- Nuclear Magnetic Resonance (NMR): P NMR identifies phosphorus environments, while H/C NMR tracks torsional angles (e.g., dihedral angles β, ζ, η) influenced by aqueous conditions .
- Computational Modeling: Molecular dynamics simulations predict conformational shifts in the triphosphate group under varying solvent conditions .
Basic Question: What are the stability and storage requirements for this compound in laboratory settings?
Answer:
Stability is highly dependent on environmental factors:
- Moisture Sensitivity: Store in anhydrous conditions (e.g., desiccators) to prevent hydrolysis of phosphonato and sulfanyl groups .
- Oxidative Degradation: Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition into sulfur oxides or hydrogen fluoride .
- Temperature Control: Maintain storage at 2–8°C in inert atmospheres (argon/nitrogen) to suppress thermal degradation .
Advanced Question: How does sodium ion coordination influence the conformational equilibrium of the phosphate moiety?
Answer:
Sodium cations stabilize the phosphate group via ionic interactions, inducing distinct conformational states:
- Crystal vs. Solution States: In crystalline form, sodium coordination locks the phosphate in a planar arrangement (dihedral angle β ≈ 18°), while aqueous environments increase torsional flexibility (angles ζ, η vary by 10–20°) due to solvation effects .
- Spectroscopic Validation: Circular dichroism (CD) and infrared (IR) spectroscopy confirm shifts in phosphate group geometry upon sodium binding .
- Functional Impact: Altered conformation modulates the compound’s interactions with biological targets (e.g., enzyme active sites), requiring molecular docking studies to assess binding affinity .
Advanced Question: How can researchers resolve contradictions in reported reactivity data for this compound?
Answer:
Addressing discrepancies involves:
- Reproducibility Checks: Standardize reaction conditions (solvent purity, temperature gradients) and validate analytical methods (e.g., HPLC vs. LC-MS for purity assessment) .
- Multi-Technique Analysis: Combine kinetic studies (stopped-flow spectroscopy) with computational density functional theory (DFT) to model reaction pathways and identify intermediates .
- Literature Meta-Analysis: Cross-reference datasets from organophosphate analogs to identify trends in hydrolysis rates or catalytic behavior .
Advanced Question: What strategies are recommended for toxicological assessment when limited data are available?
Answer:
In absence of direct toxicity
- In Vitro Assays: Use cell-based models (e.g., HepG2 hepatocytes) to assess acute cytotoxicity via MTT assays, focusing on mitochondrial dysfunction .
- Structural Analog Extrapolation: Compare with organophosphate or sulfanyl-containing compounds to predict neurotoxicity (acetylcholinesterase inhibition) or renal toxicity .
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) tools estimate LD values based on substituent electronegativity and lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
